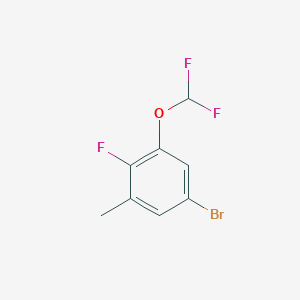

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene

描述

属性

IUPAC Name |

5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-4-2-5(9)3-6(7(4)10)13-8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALNLVVNTWLIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of aniline derivatives, followed by bromination and subsequent substitution reactions . The reaction conditions often include the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to achieve the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This approach is advantageous for large-scale production due to its efficiency and scalability.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is susceptible to nucleophilic substitution under specific conditions. For example:

-

Lithiation-Borylation : Treatment with tert-butyllithium at -78°C followed by triisopropyl borate generates a boronic acid derivative (43% yield) . This reaction is critical for Suzuki-Miyaura cross-couplings.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine to boronic acid | tert-BuLi, B(OiPr)₃, -78°C, ether | Arylboronic acid | 43% |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids forms biaryl structures. While direct data for this compound is limited, analogous reactions for 2-bromo-1-fluoro-3-methylbenzene demonstrate this pathway .

| Reaction Type | Catalyst | Substrate Pair | Product | Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl bromide + boronic acid | Biaryl | 80°C, aqueous base |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of bromine and fluorine deactivate the ring, but the methyl group provides mild ortho/para-directing activation. EAS is limited but possible under vigorous conditions:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures, yielding nitro derivatives predominantly at the position ortho to the methyl group.

Transformations of the Difluoromethoxy Group

The -OCF₂H group exhibits unique reactivity:

-

Hydrogen-Bond Donor Capacity : The CF₂H moiety acts as a strong hydrogen-bond donor (Abraham’s solute parameter A > 0.05) , influencing interactions in catalytic or biological systems.

-

Oxidative Stability : The difluoromethoxy group resists oxidation under mild conditions but may degrade under strong oxidants like KMnO₄.

Redox Reactions

-

Methyl Group Oxidation : The methyl substituent can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, though steric and electronic effects may reduce efficiency.

-

Bromine Reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding a defunctionalized aromatic ring.

Comparative Reactivity with Analogues

The reactivity profile differs from structurally similar compounds due to the difluoromethoxy group’s steric and electronic effects:

| Compound | Bromine Reactivity | Difluoromethoxy Stability | Methyl Oxidation Feasibility |

|---|---|---|---|

| 5-Bromo-1-(difluoromethoxy)-... | High (SNAr) | Moderate | Low |

| 5-Bromo-2-fluoro-1-methoxy... | Moderate | Low (methoxy less stable) | Moderate |

Key Findings:

-

Bromine is the most reactive site, enabling cross-couplings and nucleophilic substitutions.

-

The difluoromethoxy group enhances hydrogen-bonding interactions but limits electrophilic substitution.

-

Methyl oxidation is feasible but less efficient compared to simpler methylbenzenes due to deactivation by halogens.

科学研究应用

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of bromine, fluorine, and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context in which the compound is used.

相似化合物的比较

Structural Analogues and Similarity Scores

Several brominated benzene derivatives share structural frameworks or functional groups with the target compound. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score |

|---|---|---|---|---|---|

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 511540-64-0 | C₁₃H₄BrF₇O | 389.06 | Br, 2,6-diF, OCF₂H, 1,2,3-triF | 0.79 (structural) |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 406232-79-9 | C₇H₃BrClF₃O | 283.45 | Br, Cl, OCF₃ | 0.73 |

| 1-Bromo-3-fluoro-5-methoxybenzene | 27407-11-0 | C₇H₆BrFO | 205.03 | Br, F, OCH₃ | 0.91 |

| 5-Bromo-1,3-dichloro-2-methylbenzene | 204930-37-0 | C₇H₅BrCl₂ | 239.93 | Br, 1,3-diCl, 2-CH₃ | N/A |

| 2-Bromo-5-fluoro-1,3-dimethylbenzene | 14659-58-6 | C₈H₇BrF | 201.05 | Br, F, 1,3-diCH₃ | N/A |

Key Observations :

- Substituent Effects : The difluoromethoxy group (-OCF₂H) in the target compound is distinct from trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups in analogs. The -OCF₂H group is less electron-withdrawing than -OCF₃ but more so than -OCH₃, influencing the compound’s reactivity in electrophilic substitution reactions .

- Halogen Diversity : Compounds like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (Cl, Br, OCF₃) demonstrate how mixed halogens and bulky substituents affect steric hindrance and regioselectivity .

Physical and Chemical Properties

Molecular Weight and Stability:

- The target compound’s estimated molecular weight (C₈H₅BrF₃O ≈ 264.0 g/mol) is lower than 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (389.06 g/mol) due to fewer fluorine atoms and a simpler structure .

Boiling/Melting Points:

- While direct data are unavailable, analogs like 5-Bromo-1,3-dichloro-2-methylbenzene (MW 239.93) and 2-Bromo-5-fluoro-1,3-dimethylbenzene (MW 201.05) suggest that methyl and halogen substituents increase melting points compared to non-substituted bromobenzenes .

Electrophilic Substitution:

- The difluoromethoxy group (-OCF₂H) directs electrophiles to meta/para positions due to its electron-withdrawing nature, similar to -OCF₃ but with slightly reduced deactivation .

- In contrast, methoxy (-OCH₃) groups in 1-Bromo-3-fluoro-5-methoxybenzene activate the ring toward electrophilic attack at ortho/para positions .

Nucleophilic Reactions:

- Bromine at position 5 in the target compound is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, as seen in analogs like 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene, where bromine is replaced by amines or thiols .

Oxidation and Functionalization:

- The synthesis of sulfinyl benzofurans (e.g., ) highlights methods applicable to brominated aromatics, such as oxidation with mCPBA to introduce sulfoxide groups .

生物活性

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structural characteristics, including the presence of bromine, difluoromethoxy, and fluorine functional groups, influence its chemical reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 239.03 g/mol. The compound features a bromine atom at the 5-position, a difluoromethoxy group at the 1-position, and a fluorine atom at the 2-position of a methyl-substituted benzene ring. This arrangement is crucial for its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Halogenation reactions : These reactions introduce bromine and fluorine atoms into the benzene ring.

- Difluoromethylation : Involves introducing the difluoromethoxy group, which enhances lipophilicity and biological activity .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on TASIN analogs have shown that certain substitutions can lead to enhanced activity against colon cancer cell lines, with IC50 values indicating strong potency . The presence of electron-withdrawing groups like difluoromethoxy has been associated with increased cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning and type of substituents significantly affect biological activity. For instance:

- Bromine and fluorine substitutions : These halogens can enhance binding affinity to target proteins involved in cancer progression .

- Difluoromethoxy group : This moiety increases lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

Several studies have explored the biological implications of compounds with similar structures:

- TASIN Analogs : A series of TASIN analogs were evaluated for their anticancer properties. The introduction of various substituents led to differing IC50 values, highlighting the importance of structural modifications in enhancing biological activity .

- Fluorinated Compounds : Research on fluorinated compounds has shown that increasing fluorination can improve potency against specific cancer cell lines. For instance, compounds with trifluoromethyl groups exhibited stronger cytotoxic effects compared to their monofluorinated counterparts .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | IC50 (nM) |

|---|---|---|---|

| This compound | C8H6BrF2O | Unique halogenated structure | TBD |

| TASIN Analog 1 | C9H10BrF3 | Strong anticancer activity | 25 |

| TASIN Analog 2 | C9H11BrF | Moderate anticancer activity | 50 |

| SF5-vorinostat | C15H14F5N | Increased potency in various human cell lines | 4.05 |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene via catalytic hydrogenation?

- Methodological Answer : A reported synthesis route involves hydrogenating 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene using 5% polyvinyl chloride (PVC) as a catalyst in heptane under atmospheric hydrogen pressure for 20 hours. Post-reaction, solvent removal under reduced pressure yields the product . Key considerations include catalyst loading (e.g., 0.4 g PVC per 1.8 g substrate), solvent volume (0.50 mL heptane), and reaction time optimization to minimize side reactions.

Q. How can researchers ensure purity during isolation and characterization of this compound?

- Methodological Answer : Post-synthesis purification typically involves solvent removal under reduced pressure, followed by column chromatography using silica gel. Analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring and signals) are critical. Cross-validation with mass spectrometry (MS) confirms molecular weight .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Safety measures include:

- Prevention : Use PPE (gloves, goggles), avoid ignition sources, and ensure ventilation (P201, P210 codes) .

- Storage : Keep in dry, airtight containers at controlled temperatures (2–8°C) away from light .

- Spill Response : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion (P303+P361+P353 code) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

- Methodological Answer : The bromine and difluoromethoxy groups act as meta-directing substituents, while the methyl group directs ortho/para. Computational modeling (e.g., DFT calculations) predicts reaction sites. Experimental validation via competitive reactions with nitroso or sulfonic acid agents can identify dominant pathways. Contradictions between predicted and observed regioselectivity may arise from steric hindrance or solvent effects .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) require:

- 2D NMR : HSQC/HMBC to confirm connectivity.

- Isotopic Labeling : Use deuterated analogs (e.g., -heptane) to simplify spectra .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, as seen in related brominated aromatics .

Q. How does this compound interact with environmental matrices?

- Methodological Answer : Environmental fate studies should assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。